

Unraveling the Structure of 2-Acetylcylohexanone: A Comparative NMR Spectroscopic Analysis

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Compound of Interest

Compound Name: 2-Acetylcylohexanone

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Researchers, scientists, and drug development professionals often rely on precise structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed validation of the structure of **2-acetylcylohexanone**, leveraging ^1H and ^{13}C NMR data. We present a comparative analysis of its keto-enol tautomers and provide the necessary experimental data and protocols to support our findings.

2-Acetylcylohexanone is a classic example of a β -dicarbonyl compound that exhibits keto-enol tautomerism. The equilibrium between the ketone and enol forms can be readily observed and quantified by NMR spectroscopy, providing a clear fingerprint of its structure.

Comparative Analysis of NMR Spectral Data

The structural validation of **2-acetylcylohexanone** is achieved by comparing the experimentally observed ^1H and ^{13}C NMR chemical shifts with those of known reference compounds and typical values for the functional groups present. The molecule's existence as a tautomeric mixture is a key feature revealed by NMR.

Table 1: ^1H NMR Spectral Data for **2-Acetylcylohexanone** (Keto-Enol Tautomers) in CDCl_3

| Assignment (Keto Form) | Chemical Shift (δ , ppm) | Multiplicity | Assignment (Enol Form) | Chemical Shift (δ , ppm) | Multiplicity |
|---|--|--------------|---|--|--------------|
| CH ₃ (Acetyl) | ~2.25 | s | CH ₃ (Acetyl) | ~2.15 | s |
| CH (α -proton) | ~3.60 | t | Enolic OH | ~16.0 | br s |
| CH ₂ (Cyclohexano ne Ring) | 1.60 - 2.50 | m | CH ₂ (Cyclohexano ne Ring) | 1.60 - 2.50 | m |

Note: The signals for the cyclohexanone ring protons of both tautomers overlap in a complex multiplet.

Table 2: ^{13}C NMR Spectral Data for **2-AcetylCyclohexanone** (Keto-Enol Tautomers) in CDCl_3

| Assignment (Keto Form) | Chemical Shift (δ , ppm) | Assignment (Enol Form) | Chemical Shift (δ , ppm) |
|---|-------------------------------------|---|-------------------------------------|
| C=O (Acetyl) | ~204 | C=O (Acetyl) | ~198 |
| C=O (Cyclohexanone) | ~210 | C-OH (Enol) | ~190 |
| CH (α -carbon) | ~60 | C=C (Enol) | ~100 |
| CH ₃ (Acetyl) | ~28 | CH ₃ (Acetyl) | ~24 |
| CH ₂ (Cyclohexanone Ring) | 20 - 45 | CH ₂ (Cyclohexanone Ring) | 20 - 30 |

Table 3: Comparative ^1H and ^{13}C NMR Chemical Shifts of Reference Compounds

| Compound/Functional Group | ^1H Chemical Shift (δ , ppm) | ^{13}C Chemical Shift (δ , ppm) |
|------------------------------------|---|--|
| Cyclohexanone (α -protons) | ~2.35 | C=O: ~212, α -CH ₂ : ~42 |
| Acetone (CH ₃) | ~2.17 | C=O: ~206, CH ₃ : ~30 |
| Enolic OH (β -diketones) | 15 - 17 | - |
| Enolic C=C-H | 5.0 - 6.0 | C=C: 95 - 160 |

The data clearly shows the presence of two distinct species in solution. The downfield signal at approximately 16.0 ppm in the ^1H NMR spectrum is characteristic of a strongly hydrogen-bonded enolic proton[1]. In the keto form, the α -proton appears around 3.60 ppm[1]. The ^{13}C NMR data further supports this, with the appearance of signals corresponding to both ketone and enol functionalities.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis was followed:

- Sample Weighing: Approximately 10-20 mg of **2-acetylcylohexanone** was accurately weighed into a clean, dry vial.
- Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (CDCl₃) was added to the vial to dissolve the sample.
- Transfer to NMR Tube: The solution was carefully transferred to a 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity and remove any particulate matter which can affect the spectral quality, the solution was filtered through a small plug of glass wool placed in the pipette.
- Capping and Labeling: The NMR tube was securely capped and properly labeled.

NMR Data Acquisition

^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.

- ^1H NMR: 16 scans were accumulated with a relaxation delay of 1 second.
- ^{13}C NMR: 1024 scans were accumulated with a relaxation delay of 2 seconds.

All chemical shifts were referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Visualization of Tautomerism

The equilibrium between the keto and enol forms of **2-acetylcylohexanone** is a dynamic process that is fundamental to its chemical properties.

Caption: Keto-enol tautomerism of **2-acetylcylohexanone**.

The NMR data provides unequivocal evidence for the structure of **2-acetylcylohexanone** and its existence in a tautomeric equilibrium. The distinct signals for both the keto and enol forms, and their correlation with expected chemical shift values, serve as a robust validation of the assigned structure. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this and similar β -dicarbonyl compounds.

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References

- 1. [physicsforums.com](https://www.physicsforums.com) [physicsforums.com]
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